

# (1-(3-Chlorophenyl)cyclopropyl)methanamine

## CAS 115816-31-4

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (1-(3-Chlorophenyl)cyclopropyl)methanamine

Cat. No.: B175532

[Get Quote](#)

An In-depth Technical Guide to **(1-(3-Chlorophenyl)cyclopropyl)methanamine** CAS Number: 115816-31-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**(1-(3-Chlorophenyl)cyclopropyl)methanamine** is a substituted cyclopropylamine that holds significant interest in medicinal chemistry and drug discovery. The molecule's core, the cyclopropylamine moiety, is a well-established pharmacophore known for its role as a mechanism-based enzyme inhibitor.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of this compound, delving into its physicochemical properties, postulated mechanism of action as a monoamine oxidase (MAO) inhibitor, plausible synthetic routes, and its potential applications in the development of therapeutics for central nervous system (CNS) disorders. By synthesizing data from established chemical principles and related molecular studies, this document serves as a foundational resource for researchers exploring the therapeutic potential of this and related structures.

## The Cyclopropylamine Scaffold: A Privileged Motif in Enzyme Inhibition

The cyclopropyl group is a unique structural element in medicinal chemistry. Its three-membered ring introduces significant strain, resulting in bent bonds and a high degree of s-character in the C-H bonds, which in turn influences the molecule's electronic properties and reactivity.<sup>[4]</sup> When incorporated into drug candidates, this motif offers a compelling combination of conformational rigidity and enhanced metabolic stability.<sup>[2][5]</sup>

The cyclopropylamine functional group, in particular, is a cornerstone for the design of mechanism-based inhibitors.<sup>[1][6]</sup> This class of inhibitors forms a covalent bond with their target enzyme, leading to irreversible inactivation.<sup>[2][7]</sup> This property is central to the therapeutic action of drugs like tranylcypromine, an antidepressant that irreversibly inhibits monoamine oxidases (MAOs).<sup>[2][6]</sup> The reactivity of the strained cyclopropyl ring is fundamental to this mechanism, making compounds like **(1-(3-Chlorophenyl)cyclopropyl)methanamine** prime candidates for investigation as potent and specific enzyme inhibitors.<sup>[1][4]</sup>

## Physicochemical Properties and Safety Data

A clear understanding of a compound's physical and chemical properties is essential for its handling, formulation, and experimental design.

| Property          | Value                                                                                      | Source(s)  |
|-------------------|--------------------------------------------------------------------------------------------|------------|
| CAS Number        | 115816-31-4                                                                                | [8][9][10] |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> ClN                                                        | [9][11]    |
| Molecular Weight  | 181.66 g/mol                                                                               | [9][11]    |
| Synonym           | [1-(3-chlorophenyl)cyclopropyl]methanamine                                                 | [8]        |
| Form              | The free base is typically an oil or low-melting solid; the hydrochloride salt is a solid. | [12]       |

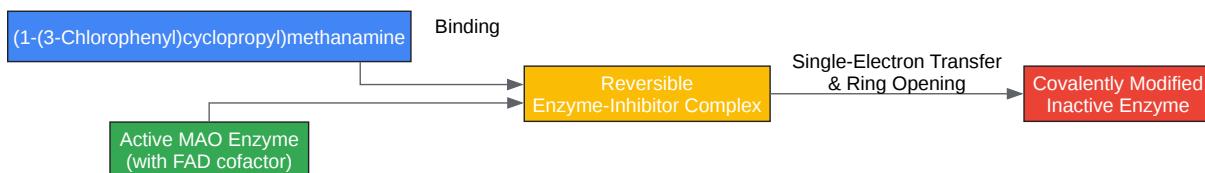
## Safety and Handling

Based on available safety data sheets (SDS) for the compound and its analogs, **(1-(3-Chlorophenyl)cyclopropyl)methanamine** is classified with the following hazards:

- H315: Causes skin irritation.[8]
- H319: Causes serious eye irritation.[8][12]
- H335: May cause respiratory irritation.[8]

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
- Avoid inhalation of vapors or dust and prevent contact with skin and eyes.[14]
- Store in a tightly sealed container in a cool, dry place.[13]


## Postulated Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The structural similarity of **(1-(3-Chlorophenyl)cyclopropyl)methanamine** to known cyclopropylamine-based inhibitors strongly suggests its primary mechanism of action is the inhibition of monoamine oxidases (MAOs).[1][3][6]

MAOs are flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[15] They play a critical role in the CNS by catalyzing the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2] There are two main isoforms:

- MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibitors are effective antidepressants.[15]
- MAO-B: Primarily metabolizes dopamine. Its inhibitors are used in the treatment of Parkinson's disease.[15][16]

The cyclopropylamine moiety functions as a mechanism-based inactivator. The proposed mechanism involves a single-electron transfer from the amine nitrogen to the enzyme's FAD cofactor.<sup>[7]</sup> This oxidation generates a cyclopropylaminyl radical cation, which is unstable and undergoes rapid ring opening. The resulting radical species then forms a stable, covalent bond with the FAD cofactor or a nearby amino acid residue in the enzyme's active site, leading to its irreversible inactivation.<sup>[2][17]</sup> The substitution pattern on the phenyl ring, such as the 3-chloro group in this compound, is crucial for modulating the potency and selectivity between the MAO-A and MAO-B isoforms.

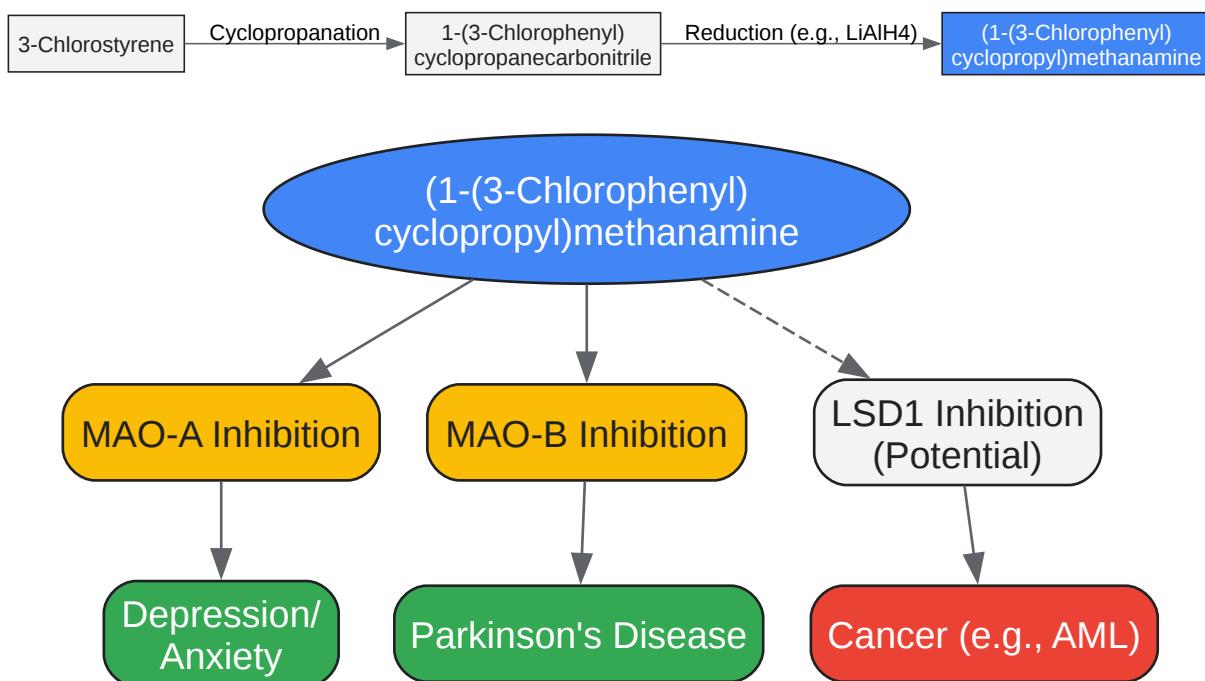


[Click to download full resolution via product page](#)

*Postulated mechanism of irreversible MAO inhibition.*

## Synthetic Strategies

While a specific, peer-reviewed synthesis for **(1-(3-Chlorophenyl)cyclopropyl)methanamine** is not readily available, its structure can be accessed through established methodologies for creating substituted arylcyclopropylamines. A plausible and efficient route would start from the corresponding nitrile or carboxylic acid.


## Hypothetical Synthesis Protocol via Nitrile Reduction

This protocol is based on the common and reliable method of reducing a nitrile to a primary amine. The key intermediate, 1-(3-chlorophenyl)cyclopropanecarbonitrile, can be synthesized from 3-chlorostyrene.

**Step 1: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonitrile** This step can be achieved via cyclopropanation of 3-chlorostyrene using a suitable carbene or carbenoid source that also installs the nitrile functionality.

## Step 2: Reduction of the Nitrile to the Primary Amine

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve 1-(3-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>) (approx. 1.5-2.0 eq), in THF to the stirred nitrile solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
- Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- Filter the resulting aluminum salts through a pad of celite, washing thoroughly with an organic solvent like ethyl acetate.
- Combine the organic filtrates, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude **(1-(3-Chlorophenyl)cyclopropyl)methanamine**.
- Purify the crude product via silica gel column chromatography or distillation under reduced pressure to obtain the final product.



[Click to download full resolution via product page](#)

*Relationship between the compound, its targets, and therapeutic areas.*

## Conclusion

**(1-(3-Chlorophenyl)cyclopropyl)methanamine** emerges as a molecule of significant scientific interest, positioned at the intersection of established chemical principles and modern drug discovery. Its core cyclopropylamine structure provides a validated foundation for the mechanism-based inhibition of critical amine oxidase enzymes. The specific 3-chloro-phenyl substitution offers a vector for tuning selectivity and potency, making it an ideal candidate for further investigation. For researchers in neuropharmacology and oncology, this compound represents not just a chemical entity, but a promising starting point for the development of next-generation therapeutics.

## References

- Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-(benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. PubMed.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

- Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. *ACS Medicinal Chemistry Letters*.
- *cis*-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University.
- 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. *PubMed*.
- Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. *PubMed*.
- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. National Institutes of Health (NIH).
- Synthesis, Stereochemical Separation, and Biological Evaluation of Selective Inhibitors of Human MAO-B: 1-(4-Arylthiazol-2-yl)-2-(3-methylcyclohexylidene)hydrazines. *ACS Publications*.
- Metabolism of cyclopropyl groups. *Hypha Discovery*.
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. *ResearchGate*.
- *cis*-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. *ResearchGate*.
- Cyclopropylamine. *Wikipedia*.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. *RSC Publishing*.
- 1-(4-Chlorophenyl)cyclopropylmethanone. *MDPI*.
- **(1-(3-chlorophenyl)cyclopropyl)methanamine** Product Page. *Ascendex Scientific*.
- Synthesis of trans-2-Substituted-Cyclopropylamines from  $\alpha$ -Chloroaldehydes. *ChemRxiv*.
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. *PubMed*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. *cis*-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - *PubMed* [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. longdom.org [longdom.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. (1-(3-Chlorophenyl)cyclopropyl)methanamine , 95+% , 115816-31-4 - CookeChem [cookechem.com]
- 10. (1-(3-chlorophenyl)cyclopropyl)methanamine – Ascendex Scientific, LLC [ascendexllc.com]
- 11. benchchem.com [benchchem.com]
- 12. (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. fishersci.com [fishersci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(1-(3-Chlorophenyl)cyclopropyl)methanamine CAS 115816-31-4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175532#1-3-chlorophenyl-cyclopropyl-methanamine-cas-115816-31-4>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)